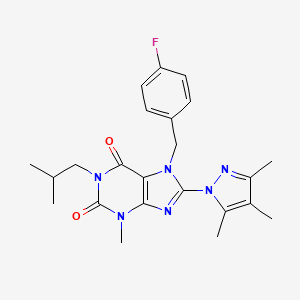

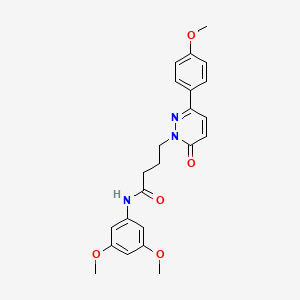

![molecular formula C13H11ClN4O B2538147 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866843-48-3](/img/structure/B2538147.png)

5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The compounds are synthesized as novel CDK2 targeting compounds .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold serves as a potent pharmacophore for kinase inhibitors. Researchers have explored its potential in targeting kinases involved in cellular signaling pathways. By modulating kinase activity, this compound class can impact cell growth, differentiation, and apoptosis. Notably, some derivatives exhibit remarkable inhibitory activity against specific kinases, making them promising candidates for drug development .

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in angiogenesis. Compounds based on the oxazolo[5,4-d]pyrimidine scaffold have demonstrated VEGFR-2 inhibitory activity. By blocking VEGF signaling, they may contribute to anti-angiogenic therapies for cancer and other diseases .

EDG-1 Modulation

EDG-1 (endothelial differentiation gene 1) is a G protein-coupled receptor involved in cell migration, proliferation, and vascular integrity. Some oxazolo[5,4-d]pyrimidine derivatives exhibit affinity for EDG-1, suggesting potential applications in vascular biology and inflammation .

ACC2 Inhibition

Acetyl-CoA carboxylase 2 (ACC2) regulates fatty acid metabolism. Inhibition of ACC2 can impact lipid homeostasis and energy balance. Researchers have investigated oxazolo[5,4-d]pyrimidines as potential ACC2 inhibitors, aiming to modulate lipid synthesis and address metabolic disorders .

Immunosuppression

Certain oxazolo[5,4-d]pyrimidine analogs have shown immunosuppressive properties. By targeting immune responses, these compounds could find applications in autoimmune diseases, organ transplantation, and inflammatory conditions. Further studies are needed to elucidate their mechanisms and optimize their efficacy .

Antiviral Activity

The antiviral potential of oxazolo[5,4-d]pyrimidines has attracted interest. Researchers have explored their effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds may interfere with viral replication or entry, offering a novel avenue for antiviral drug development .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-17-12-10(6-16-17)13(19)18(8-15-12)7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIHGLXPXDDOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)